molecular formula C7H9NO2 B1668380 3-(1H-pyrrol-2-yl)propanoic Acid CAS No. 408309-29-5

3-(1H-pyrrol-2-yl)propanoic Acid

Cat. No.: B1668380
CAS No.: 408309-29-5
M. Wt: 139.15 g/mol
InChI Key: XDNDSAQVXNZKGP-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-2-yl)propanoic acid (CAS: 408309-29-5) is a heterocyclic carboxylic acid featuring a pyrrole ring attached to a propanoic acid backbone. Pyrrole, a five-membered aromatic ring with one nitrogen atom, imparts unique electronic and steric properties to the compound. This structure is synthesized via hydrolysis of ester precursors under basic conditions (e.g., NaOH in ethanol/water) followed by acidification, yielding the carboxylic acid product in high purity (86% yield, as reported in ). The compound’s molecular formula is C₇H₉NO₂, with a molecular weight of 155.15 g/mol (calculated from ).

The pyrrole moiety enables π-π stacking interactions and hydrogen bonding, making it relevant in medicinal chemistry and materials science. Its derivatives are explored for applications ranging from fluorescent probes to bioactive molecules .

Properties

IUPAC Name

3-(1H-pyrrol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-2,5,8H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNDSAQVXNZKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461147
Record name 3-(1H-pyrrol-2-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408309-29-5
Record name 3-(1H-pyrrol-2-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-2-yl)propanoic Acid typically involves the reaction of pyrrole with a suitable propanoic acid derivative. One common method is the condensation of pyrrole with 3-bromopropanoic acid under basic conditions, followed by acidification to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-2-yl)propanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(1H-pyrrol-2-yl)propanoic Acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-2-yl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substitution on the Pyrrole Ring

3-[1-(Carbamoylamino)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic Acid
  • Molecular Formula : C₁₄H₁₄ClN₃O₃ (MW: 307.73 g/mol)
  • Key Features: Incorporates a 4-chlorophenyl group at position 5 and a carbamoylamino group at position 1 of the pyrrole ring ().
  • Such substitutions are common in antimicrobial agents due to increased bioavailability .
2-Amino-3-(1H-pyrrol-2-yl)propanoic Acid
  • Molecular Formula : C₇H₁₀N₂O₂ (MW: 170.17 g/mol, CAS: 3078-36-2)
  • Key Features: An α-amino acid derivative with an amino group on the propanoic acid chain ().
  • Impact: The amino group introduces zwitterionic behavior, altering solubility (e.g., water solubility at physiological pH). This structural motif is common in neurotransmitter analogs, such as tryptophan derivatives .

Replacement of the Pyrrole Ring

2-Methyl-2-(1H-pyrazol-1-yl)propanoic Acid
  • Molecular Formula : C₇H₁₀N₂O₂ (MW: 170.17 g/mol, CAS: 851975-10-5)
  • Key Features : Pyrazole (a six-membered ring with two nitrogen atoms) replaces pyrrole, with a methyl group at position 2 ().
  • Impact : Pyrazole’s increased nitrogen content enhances hydrogen-bonding capacity, often improving binding affinity in enzyme inhibitors (e.g., COX-2 inhibitors) .
3-(1H-Pyrrol-1-yl)-3-(thiophen-2-yl)propanoic Acid
  • Molecular Formula: C₁₀H₁₁NO₂S (MW: 233.27 g/mol)
  • Key Features : Thiophene replaces one pyrrole ring, introducing sulfur into the structure ().
  • Impact : Sulfur’s electronegativity and larger atomic size alter electronic properties, which may enhance photostability in optoelectronic materials .

Functionalization of the Propanoic Acid Chain

3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic Acid
  • Molecular Formula : C₁₅H₁₈O₆ (MW: 294.30 g/mol)
  • Key Features : A hydroxyphenyl group and a tetrahydro-pyran-2-one substituent ().
  • This compound demonstrated 43.2% cytotoxicity in a brine shrimp assay at 0.1 mg/mL, comparable to other bioactive pyrrole derivatives .
3-(-N-(4-Sulfamoylphenyl)amino)propanoic Acid
  • Molecular Formula : C₉H₁₂N₂O₄S (MW: 244.27 g/mol)
  • Key Features: A sulfamoylphenyl group attached via an amino linker ().
  • Impact : The sulfonamide group (-SO₂NH₂) enhances solubility and is a common pharmacophore in diuretics and antidiabetic drugs .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (If Reported)
3-(1H-pyrrol-2-yl)propanoic acid C₇H₉NO₂ 155.15 None N/A
3-[1-(Carbamoylamino)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid C₁₄H₁₄ClN₃O₃ 307.73 4-Chlorophenyl, carbamoylamino N/A
2-Amino-3-(1H-pyrrol-2-yl)propanoic acid C₇H₁₀N₂O₂ 170.17 α-Amino group Neurotransmitter analog
3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid C₁₅H₁₈O₆ 294.30 Hydroxyphenyl, pyran-2-one 43.2% cytotoxicity (0.1 mg/mL)
3-(1H-Pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid C₁₀H₁₁NO₂S 233.27 Thiophene Potential optoelectronic material

Key Research Findings

  • Electron-Withdrawing Groups : Chlorine and sulfonamide substituents (e.g., in and ) enhance polarity and bioavailability, making these derivatives candidates for drug delivery systems .
  • Cytotoxicity : Hydroxyphenyl and pyran-substituted derivatives () exhibit moderate cytotoxicity, suggesting utility in anticancer agent development .

Biological Activity

3-(1H-pyrrol-2-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research and other therapeutic applications. This article provides an overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound, also known by its chemical identifier 408309-29-5, features a pyrrole ring which contributes to its unique biological properties. The molecular formula is C7H9NC_7H_9N and it has a molecular weight of approximately 135.15 g/mol.

Anticancer Activity

Preliminary investigations have indicated that this compound exhibits anticancer properties . Studies suggest that it can inhibit the proliferation of various cancer cell lines. For instance, research conducted on breast and colon cancer cell lines demonstrated significant reductions in cell viability when treated with this compound.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Inhibition of proliferation
HT-29 (Colon Cancer)12Induction of apoptosis

These findings highlight the potential of this compound as a candidate for further development in cancer therapy.

The mechanism through which this compound exerts its effects appears to involve the modulation of signaling pathways associated with cell growth and survival. Specifically, it has been shown to influence pathways related to apoptosis and cell cycle regulation, leading to increased rates of programmed cell death in cancerous cells.

Case Studies

  • In Vivo Studies : A study involving xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The tumors exhibited reduced vascularization and increased necrosis, suggesting effective anti-tumor activity.
  • Combination Therapy : Another investigation explored the effects of combining this compound with standard chemotherapeutic agents. Results indicated enhanced efficacy against resistant cancer cell lines, suggesting that this compound may overcome drug resistance mechanisms.

Additional Biological Activities

Beyond its anticancer effects, this compound has been studied for other biological activities:

  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
  • Neuroprotective Effects : Preliminary data suggest neuroprotective properties, which could be relevant in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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